Chloromethyl 4-chloro-octanoate

Description

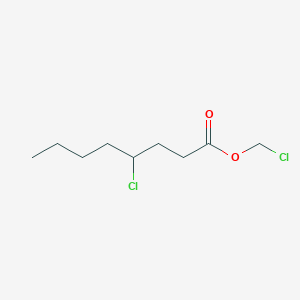

Structure

2D Structure

Properties

CAS No. |

80418-66-2 |

|---|---|

Molecular Formula |

C9H16Cl2O2 |

Molecular Weight |

227.12 g/mol |

IUPAC Name |

chloromethyl 4-chlorooctanoate |

InChI |

InChI=1S/C9H16Cl2O2/c1-2-3-4-8(11)5-6-9(12)13-7-10/h8H,2-7H2,1H3 |

InChI Key |

DFWMUPOBAPRFLT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCC(=O)OCCl)Cl |

Origin of Product |

United States |

Reactions at the 4 Chloro Position:the Chlorine Atom at the C 4 Position is on a Secondary Carbon Within the Octanoate Chain. This Site Can Undergo Both Nucleophilic Substitution Sₙ2 and Elimination E2 Reactions. the Outcome is Highly Dependent on the Nature of the Reagent Used.

Sₙ2 Reaction: Strong, non-bulky nucleophiles (e.g., I⁻, CN⁻) will favor substitution, displacing the chloride to form a new C-Nucleophile bond at the C-4 position.

E2 Reaction: Strong, sterically hindered bases (e.g., potassium tert-butoxide) will favor elimination. The base abstracts a proton from an adjacent carbon (C-3 or C-5), leading to the formation of a double bond and the expulsion of the chloride ion. This would result in a mixture of chloromethyl oct-3-enoate and chloromethyl oct-4-enoate.

Table 3: Characteristic Transformations of Chloromethyl 4-chloro-octanoate

| Reaction Type | Reagent Type | Site of Reaction | Resulting Product Class |

|---|---|---|---|

| Nucleophilic Substitution (Sₙ2) | Strong Nucleophile (e.g., NaI) | Chloromethyl group | Iodomethyl 4-chloro-octanoate |

| Nucleophilic Substitution (Sₙ2) | Strong Nucleophile (e.g., NaCN) | 4-chloro position | Chloromethyl 4-cyano-octanoate |

| Elimination (E2) | Bulky Base (e.g., KOtBu) | 4-chloro and adjacent H | Chloromethyl octenoate isomers |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-chlorooctanoic acid |

| Lithium aluminum hydride |

| 4-chloro-octan-1-ol |

| Methanol |

| Chloromethyl octanoate (B1194180) |

| Octan-1-ol |

| Potassium tert-butoxide |

| Chloromethyl oct-3-enoate |

| Chloromethyl oct-4-enoate |

| Iodomethyl 4-chloro-octanoate |

Reactivity and Reaction Mechanisms of Chloromethyl 4 Chloro Octanoate

Nucleophilic Substitution Reactions

The structure of chloromethyl 4-chloro-octanoate contains two carbon-chlorine bonds, one on the chloromethyl group and another on the octanoate (B1194180) backbone. The polarity of the C-Cl bond, arising from the higher electronegativity of chlorine, renders the adjacent carbon atoms electrophilic and thus susceptible to attack by nucleophiles. openochem.orgyoutube.com

The chloromethyl group (-CH₂Cl) is a primary alkyl halide. Nucleophilic substitution at this position is expected to proceed predominantly through an S(_N)2 (Substitution, Nucleophilic, Bimolecular) mechanism. chemistry.coach This is because primary halides are sterically unhindered, allowing for the backside attack of a nucleophile. chemistry.coach The reaction is a single, concerted step where the nucleophile attacks the carbon atom at the same time as the chloride leaving group departs. uci.edu

The rate of the S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile. uci.edu Strong nucleophiles will favor the S(_N)2 pathway. chemistry.coach The presence of the adjacent ester oxygen may also influence the reaction rate, though detailed mechanistic studies on this specific compound are not widely available.

| Factor | Influence on SN2 Reactions | Relevance to the Chloromethyl Moiety |

|---|---|---|

| Substrate Structure | Favored by less sterically hindered substrates (Methyl > 1° > 2°). chemistry.coach | The chloromethyl group is a primary (1°) halide, strongly favoring the SN2 mechanism. |

| Nucleophile Strength | Favored by strong nucleophiles (e.g., HO⁻, RO⁻, RS⁻). chemistry.coach | Reaction with strong nucleophiles will proceed readily via an SN2 pathway. |

| Leaving Group Ability | Good leaving groups accelerate the reaction. The order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻. vedantu.com | Chloride is a reasonably good leaving group, allowing the substitution to occur. |

| Solvent | Polar aprotic solvents (e.g., acetone, DMSO) are preferred as they solvate the cation but not the nucleophile, increasing its reactivity. | The choice of solvent will be critical in optimizing the reaction rate and yield. |

The chlorine atom at the 4-position of the octanoate chain is attached to a secondary carbon. For secondary alkyl halides, both S(_N)1 and S(_N)2 mechanisms are possible and often compete with each other. chemistry.coach The S(_N)1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. This pathway is favored by weak nucleophiles and polar protic solvents (e.g., water, ethanol), which can stabilize the carbocation. chemistry.coach

The S(_N)2 mechanism is favored by strong nucleophiles and polar aprotic solvents. chemistry.coach Steric hindrance around the secondary carbon is greater than at the primary chloromethyl carbon, which would slow down an S(_N)2 reaction compared to the chloromethyl site. uci.edu Elimination reactions (E1 and E2) are also significant competing pathways for secondary halides, especially in the presence of strong, sterically hindered bases.

| Feature | Chloromethyl Moiety (-CH2Cl) | 4-Chloro Position (-CHCl-) |

|---|---|---|

| Carbon Type | Primary (1°) | Secondary (2°) |

| Favored Substitution Mechanism | SN2 chemistry.coach | SN1 and SN2 (competing) chemistry.coach |

| Relative SN2 Rate | Faster due to less steric hindrance. uci.edu | Slower due to increased steric hindrance. uci.edu |

| Carbocation Formation | Unlikely (primary carbocations are unstable). | Possible (secondary carbocation intermediate in SN1). |

| Competing Reactions | Minimal | Elimination (E1 and E2) reactions are possible. |

A wide variety of nucleophiles can be employed to displace the chloride ions in this compound, leading to a diverse range of new compounds. The choice of nucleophile, reaction conditions, and the inherent reactivity difference between the two chloro positions can allow for selective functionalization.

Hydroxide Ions (OH⁻): As a strong nucleophile, hydroxide can substitute both chlorine atoms to form alcohol functionalities. chemistry.coach However, under basic conditions, hydrolysis of the ester group will also occur.

Amines (RNH₂, R₂NH, R₃N): Amines are effective nucleophiles that can react to form substituted ammonium (B1175870) salts, which can be deprotonated to yield the corresponding substituted amines. This allows for the introduction of nitrogen-containing functional groups.

Thiols (RSH): Thiols are excellent nucleophiles, particularly in their deprotonated thiolate form (RS⁻), and react readily with alkyl halides to form thioethers. chemistry.coach

| Nucleophile | Example | Product Functional Group |

|---|---|---|

| Hydroxide Ion | NaOH | Alcohol (-OH) |

| Alkoxide Ion | NaOCH3 | Ether (-OR) |

| Amine | NH3, RNH2 | Amine (-NH2, -NHR) |

| Thiolate Ion | NaSCH3 | Thioether (-SR) |

| Cyanide Ion | NaCN | Nitrile (-C≡N) |

| Azide Ion | NaN3 | Azide (-N3) |

Hydrolytic Cleavage Mechanisms

The ester functional group in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base. ucalgary.cachemguide.co.uk

Under acidic conditions, the hydrolysis of the ester is a reversible process. chemguide.co.uk The reaction is typically carried out by heating the ester in the presence of a dilute strong acid, such as H₂SO₄ or HCl. ucalgary.ca The mechanism involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. ucalgary.cayoutube.com

The products of the acid-catalyzed hydrolysis of this compound are 4-chloro-octanoic acid and chloromethanol (B13452849). Chloromethanol is an unstable compound that is expected to decompose into formaldehyde (B43269) and hydrogen chloride.

Mechanism of Acid-Catalyzed Hydrolysis:

Protonation: The carbonyl oxygen is protonated by the acid catalyst, activating the ester. ucalgary.ca

Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. ucalgary.ca

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Leaving Group Departure: The protonated chloromethoxy group departs as the neutral chloromethanol molecule, a good leaving group. youtube.com

Deprotonation: The protonated carbonyl group of the carboxylic acid is deprotonated to regenerate the acid catalyst and form 4-chloro-octanoic acid. ucalgary.ca

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction. chemguide.co.ukmasterorganicchemistry.com It is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. ucalgary.ca The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. ucalgary.ca

The final products are the salt of the carboxylic acid (sodium 4-chloro-octanoate) and an alcohol (chloromethanol). chemguide.co.uk The reaction is irreversible because the final deprotonation of the carboxylic acid by the alkoxide is a highly favorable acid-base reaction. ucalgary.cayoutube.com

Mechanism of Base-Catalyzed Hydrolysis (Saponification):

Nucleophilic Attack: The hydroxide ion directly attacks the carbonyl carbon of the ester. ucalgary.ca

Formation of Tetrahedral Intermediate: A tetrahedral intermediate with a negative charge on the oxygen is formed. ucalgary.ca

Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the chloromethoxide ion as the leaving group. ucalgary.ca

Deprotonation: The chloromethoxide ion is a strong base and deprotonates the newly formed 4-chloro-octanoic acid in an irreversible acid-base reaction. This step drives the reaction to completion. youtube.commasterorganicchemistry.com

Kinetic Aspects of Ester Hydrolysis for Chloromethyl Octanoates

The hydrolysis of esters is a fundamental reaction in organic chemistry, and its kinetic study reveals crucial information about the reaction mechanism. For chloromethyl octanoates, such as this compound, the hydrolysis process, particularly under acidic conditions, involves the cleavage of the ester linkage to yield a carboxylic acid and an alcohol.

The acid-catalyzed hydrolysis mechanism proceeds through a series of equilibrium steps. youtube.com The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. youtube.com This is followed by a nucleophilic attack from a water molecule on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com Subsequent proton transfers facilitate the elimination of the alcohol portion as a leaving group, and a final deprotonation step regenerates the acid catalyst and forms the carboxylic acid product. youtube.com

Kinetically, the acid-catalyzed hydrolysis of esters where water is used as the solvent is typically treated as a pseudo-first-order reaction. youtube.com This is because the concentration of water is in large excess and remains virtually constant throughout the reaction. The rate of the reaction is therefore dependent only on the concentration of the ester. youtube.com

The general rate expression is given by: Rate = k[Ester]

Experimental determination of the reaction kinetics can be performed by monitoring the concentration of the carboxylic acid formed over time, often through titration with a standard base like NaOH. youtube.com By taking samples from the reaction mixture at regular intervals, the progress of the reaction can be tracked. youtube.com

Table 1: General Steps in Acid-Catalyzed Ester Hydrolysis

| Step | Description |

|---|---|

| 1. Protonation | The carbonyl oxygen is protonated by an acid catalyst (e.g., H₃O⁺). |

| 2. Nucleophilic Attack | A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon. |

| 3. Tetrahedral Intermediate Formation | A tetrahedral intermediate is formed. |

| 4. Proton Transfer | A proton is transferred from the attacking water molecule to the alkoxy group. |

| 5. Elimination | The protonated alkoxy group is eliminated as an alcohol molecule. |

| 6. Deprotonation | The protonated carbonyl of the carboxylic acid is deprotonated by water to regenerate the acid catalyst. |

The presence of two chlorine atoms in this compound influences its reactivity. The electron-withdrawing inductive effect of the chlorine atom at the C-4 position and on the chloromethyl group increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This electronic effect would be expected to influence the rate constant of the hydrolysis reaction compared to non-halogenated analogues.

Reduction Reactions of the Ester Functionality and Halogenated Sites

This compound possesses two main reducible sites: the ester functional group and the two carbon-chlorine bonds. The reduction of these sites can be achieved using various reducing agents, often with differing selectivity.

Reduction of the Halogenated Sites: The carbon-chlorine bonds are also susceptible to reduction, a process known as hydrodehalogenation. This can be achieved through several methods:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) can effectively cleave C-Cl bonds.

Metal Hydride Reagents: Strong hydrides like LiAlH₄ can also reduce some alkyl halides, although its primary reactivity is towards polar multiple bonds like carbonyls.

The selectivity of the reduction depends on the reagent and reaction conditions. A strong agent like LiAlH₄ would likely reduce the ester group preferentially, though reduction of the C-Cl bonds may also occur. Conversely, catalytic hydrogenation might selectively reduce the C-Cl bonds under mild conditions without affecting the ester group.

Table 2: Potential Reduction Pathways for this compound

| Reagent | Functional Group Targeted | Expected Product(s) |

|---|---|---|

| LiAlH₄ followed by H₂O | Ester | 4-chloro-octan-1-ol and Methanol |

| H₂ / Pd/C (mild conditions) | C-Cl bonds | Chloromethyl octanoate |

| LiAlH₄ (excess, harsh conditions) | Ester and C-Cl bonds | Octan-1-ol and Methanol |

Other Characteristic Chemical Transformations

Beyond hydrolysis and reduction, the two distinct C-Cl bonds in this compound allow for a range of other chemical transformations, primarily nucleophilic substitution and elimination reactions.

Advanced Theoretical and Computational Studies on Chloromethyl 4 Chloro Octanoate and Analogous Ester Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the intrinsic properties of a molecule, governed by its electronic structure. These methods are essential for predicting molecular geometry, stability, and sites of reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govmdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are widely used to predict various molecular and electronic properties, including optimized molecular geometry (bond lengths and angles), vibrational frequencies, and electronic charge distribution. researchgate.netresearchgate.net

For Chloromethyl 4-chloro-octanoate, DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), can be employed to calculate the molecule's most stable three-dimensional structure. nih.govnih.gov The calculations would reveal the precise bond lengths, bond angles, and dihedral angles, offering a detailed structural portrait. For instance, the presence of electronegative chlorine and oxygen atoms significantly influences the geometry and electronic properties. researchgate.net The calculated atomic charges would indicate the polarity of different bonds, which is crucial for understanding the molecule's reactivity.

Table 1: Predicted Geometric Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.21 Å |

| C-O (ester) | ~1.34 Å | |

| O-CH2Cl | ~1.43 Å | |

| C-Cl (on octanoyl chain) | ~1.79 Å | |

| C-Cl (on methyl group) | ~1.77 Å | |

| Bond Angle | O=C-O | ~124° |

| C-O-CH2 | ~116° | |

| C-C-Cl (octanoyl) | ~110° | |

| Note: These are representative values based on DFT calculations of similar functional groups. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, thus governing the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. nih.govresearchgate.net For this compound, the HOMO is expected to be localized around the oxygen atoms of the ester group and the chlorine atoms due to their lone pairs of electrons. The LUMO is likely centered on the antibonding orbitals, particularly of the carbonyl group (π* C=O) and the C-Cl bonds (σ* C-Cl). The relatively low energy gap would enhance the molecule's reactivity, making it susceptible to nucleophilic attack. researchgate.net

Table 2: Predicted Frontier Orbital Energies for this compound

| Parameter | Energy (eV) | Implication for Reactivity |

| HOMO Energy (EHOMO) | ~ -9.5 eV | Ability to donate electrons (nucleophilicity) |

| LUMO Energy (ELUMO) | ~ -0.8 eV | Ability to accept electrons (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | ~ 8.7 eV | Indicates moderate chemical reactivity |

| Note: Values are hypothetical and serve as an illustration of FMO analysis. |

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled (donor) and vacant (acceptor) orbitals, revealing stabilizing effects from electron delocalization, such as hyperconjugation and intramolecular charge transfer (ICT). periodicodimineralogia.itresearchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.netsphinxsai.com

Table 3: Predicted NBO Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| n(Cl) on C4 | σ(C3-C4) | ~ 2.5 | Hyperconjugation |

| n(O) on C=O | π(C-O) | ~ 35.0 | Resonance/ICT |

| n(O) in ether link | σ(C-Cl) on chloromethyl | ~ 5.0 | Hyperconjugation/ICT |

| n(Cl) on chloromethyl | σ(O-C) | ~ 1.8 | Hyperconjugation |

| Note: E(2) values are illustrative, representing the stabilization energy from intramolecular charge transfer. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has numerous rotatable single bonds, MD simulations are invaluable for exploring its conformational landscape. By simulating the molecule's behavior in a given environment (e.g., in a solvent or in the bulk liquid phase), researchers can identify low-energy, stable conformations and the energy barriers between them.

The simulation tracks the trajectories of atoms based on a defined force field, which describes the potential energy of the system. Analysis of these trajectories reveals preferred dihedral angles along the octanoyl chain and around the ester linkage. Furthermore, MD simulations can elucidate intermolecular interactions. In a condensed phase, these simulations would show how molecules of this compound interact with each other through dipole-dipole forces (due to the polar C=O and C-Cl bonds) and van der Waals forces. This provides insight into bulk properties like density, viscosity, and miscibility.

Prediction of Reaction Pathways and Transition States

Computational chemistry offers powerful tools for predicting the most likely pathways for chemical reactions and for characterizing the high-energy transition states that connect reactants and products. researchgate.net For this compound, there are several potential sites for chemical reactions. The carbonyl carbon is an electrophilic center susceptible to nucleophilic acyl substitution. Additionally, the carbon atom bonded to chlorine in the chloromethyl group is a prime site for nucleophilic substitution (an SN2 reaction), a reactivity pattern common to chloroalkyl ethers. organic-chemistry.org

Using DFT or higher-level ab initio methods, a potential energy surface for a proposed reaction can be mapped out. This involves locating the minimum energy structures of the reactants, products, and any intermediates, as well as the saddle point structure corresponding to the transition state. Calculating the energy difference between the reactants and the transition state yields the activation energy, which is a key determinant of the reaction rate. This predictive capability allows for the in-silico exploration of reactivity with various nucleophiles, helping to understand the compound's stability and potential chemical transformations without the need for extensive experimental work. researchgate.net

Group Contribution Methods for Estimating Molecular Parameters

To estimate a property like the normal boiling point (Tb) or density of this compound, the molecule is first deconstructed into its fundamental groups. The contributions for each group, derived from regression analysis of experimental data for a wide range of compounds, are then summed. wikipedia.orgmdpi.com For example, the Joback method can be used to estimate properties like boiling point, critical temperature, and enthalpy of formation. wikipedia.orgyoutube.com While less precise than direct measurement or high-level computational prediction, group contribution methods offer a rapid and cost-effective way to obtain valuable property estimates. mdpi.com

Table 4: Example of Group Contribution for Normal Boiling Point (Tb) Estimation (Joback Method)

| Group | Number in Molecule (ni) | Contribution (Tb,i) | ni * Tb,i |

| -CH3 | 1 | 23.58 | 23.58 |

| -CH2- | 4 | 22.88 | 91.52 |

| >CH- (non-ring) | 1 | 21.74 | 21.74 |

| -Cl (non-ring) | 1 | 38.13 | 38.13 |

| -COO- (ester) | 1 | 76.00 | 76.00 |

| -CH2Cl | 1 | 63.32 | 63.32 |

| Total | 314.29 | ||

| Note: The final boiling point is calculated using the formula: Tb (K) = 198.2 + Σ(ni * Tb,i). The group contribution values are from established methods like Joback's. The -CH2Cl group is treated as a distinct group with its own contribution. |

Chemical Applications and Industrial Relevance of Chloromethyl 4 Chloro Octanoate

Role as a Key Synthetic Intermediate in Organic Synthesis

The dual halogenation of chloromethyl 4-chloro-octanoate underpins its utility as a building block in the synthesis of more complex molecules. The differential reactivity of the two chlorine atoms can, in principle, be exploited for sequential chemical transformations.

Precursor in the Synthesis of Diverse Octanoate (B1194180) Derivatives

This compound serves as a precursor for a variety of octanoate derivatives. The chlorine atoms at the 4-position and on the methyl group of the ester are susceptible to substitution by a range of nucleophiles, allowing for the introduction of different functional groups. This facilitates the creation of a library of substituted octanoate compounds. For instance, the chlorine at the 4-position can be replaced by other halides, alkoxides, or amines, leading to a diverse array of modified fatty acid derivatives.

While direct synthetic examples starting from this compound are not extensively detailed in readily available literature, the general reactivity of alkyl halides and chloromethyl esters suggests its potential in this capacity. The synthesis of related chlorinated fatty acid derivatives, such as chloromethyl ketone derivatives of fatty acids, has been described for use as enzyme inhibitors. nih.gov

Reagent in Nucleophilic Substitution Reactions for Building Complex Architectures

The chloromethyl group and the secondary chloro substituent on the octanoate chain are both electrophilic sites, making them targets for nucleophilic attack. Nucleophilic substitution reactions are fundamental in organic chemistry for creating new carbon-carbon and carbon-heteroatom bonds. libretexts.org

In the case of this compound, a nucleophile can displace either the chloride on the chloromethyl group or the chloride at the 4-position of the octanoate chain. The chloromethyl ester is generally more reactive towards nucleophilic substitution than the secondary alkyl chloride due to the adjacent oxygen atom, which can stabilize the transition state. This differential reactivity allows for selective transformations. For example, a mild nucleophile might react preferentially at the chloromethyl position, leaving the 4-chloro substituent intact for a subsequent reaction. This stepwise functionalization is a powerful strategy for the controlled assembly of complex molecular architectures.

Facilitating the Introduction of Halogenated Moieties into Organic Frameworks

The presence of chlorine atoms in a molecule can significantly alter its physical, chemical, and biological properties. nih.govchemrxiv.org this compound can be used to introduce a chlorinated octanoyl moiety into other molecules. This can be achieved through reactions that form a new bond at either of the chlorinated positions. For example, reaction with an alcohol or phenol (B47542) could lead to the formation of a new ether linkage at the 4-position, thereby incorporating the 4-chloro-octanoate structure into a larger framework.

The introduction of halogen atoms can influence properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov While specific applications of this compound in this context are not widely documented, the principles of organochlorine chemistry support its potential utility in modifying organic frameworks. rsc.org

Applications in Chemical Process Engineering

Beyond its role in synthetic chemistry, the properties of this compound lend themselves to applications in chemical process engineering.

Utility as a Controlled-Release Agent, e.g., "Delayed Acids" in Specific Industrial Contexts

While direct evidence for the use of this compound as a "delayed acid" is not available in the provided search results, the concept relies on the slow hydrolysis of an ester to release an acid. In this case, the hydrolysis of this compound would release 4-chloro-octanoic acid and formaldehyde (B43269) (from the hydrolysis of the chloromethyl group). The rate of this hydrolysis could potentially be controlled by the reaction conditions, such as pH and temperature. This controlled release of an acid could be useful in various industrial processes where a sudden drop in pH is undesirable.

Substrate or Product in Mechanistic Studies of Chemical Catalysis, including Enzymatic Systems focusing on Acyl Transfer Reactions

The structure of this compound makes it a potential substrate for studying the mechanisms of various chemical and enzymatic reactions. The two chlorine atoms can serve as probes to investigate reaction pathways and the reactivity of catalysts.

In the context of enzymatic systems, lipases and esterases are enzymes that catalyze the hydrolysis and synthesis of esters. This compound could be used as a substrate to study the activity and selectivity of these enzymes. The presence of the chlorine atoms could influence the binding of the substrate to the enzyme's active site and the rate of the enzymatic reaction. Such studies are crucial for understanding enzyme mechanisms and for the development of new biocatalysts for industrial applications.

Furthermore, the compound can be used in mechanistic studies of organocatalysis, for example, in understanding the intricacies of reactions like α-chlorination of aldehydes. nih.gov The reactivity of the C-Cl bonds can also be a subject of investigation in fundamental chemical kinetics studies. rsc.org

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₆Cl₂O₂ |

| Molecular Weight | 227.13 g/mol chemeo.com |

| IUPAC Name | chloromethyl 4-chlorooctanoate |

| CAS Number | 80418-66-2 |

| XLogP3-AA | 3.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 8 |

| Topological Polar Surface Area | 26.3 Ų |

Table 2: Related Chlorinated Octanoate Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Chloromethyl 5-chloro-octanoate | 80418-67-3 nist.gov | C₉H₁₆Cl₂O₂ | 227.128 nist.gov |

| Chloromethyl 8-chloro-octanoate | 80418-70-8 nist.gov | C₉H₁₆Cl₂O₂ | 227.128 nist.gov |

| Ethyl 8-chlorooctanoate | 105484-55-7 nih.gov | C₁₀H₁₉ClO₂ | 206.71 nih.gov |

| Methyl 8-chloro-8-oxooctanoate | 41624-92-4 sigmaaldrich.com | C₉H₁₅ClO₃ | 206.67 sigmaaldrich.com |

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Routes for Halogenated Octanoates

The chemical industry is undergoing a significant shift towards more sustainable and environmentally friendly manufacturing processes. For halogenated esters like chloromethyl 4-chloro-octanoate, this translates into a pressing need to develop greener synthetic methodologies that minimize waste, reduce energy consumption, and utilize less hazardous materials.

| Green Chemistry Approach | Potential Advantages for Halogenated Octanoate (B1194180) Synthesis |

| Biocatalysis | High selectivity, mild reaction conditions, reduced byproducts. |

| Flow Chemistry | Enhanced safety, improved process control, scalability. |

| Greener Solvents | Reduced environmental impact and worker exposure. |

| Photocatalysis | Use of renewable energy, novel reaction pathways. |

Exploration of Novel Reactivity and Catalytic Pathways

The unique structure of this compound, featuring two distinct chlorine atoms and an ester group, suggests a rich and largely unexplored reactive landscape. Future investigations will likely delve into uncovering novel transformations and developing new catalytic pathways to exploit this reactivity.

The presence of the chloromethyl group opens up possibilities for various nucleophilic substitution reactions , allowing for the introduction of a wide range of functional groups. sdstate.educolab.ws Research into the reactivity of analogous compounds like chloromethyl chlorosulfate (B8482658) indicates the potential for complex, multi-step reactions, including competitive halogenation and chloromethylation. dtic.mil This suggests that under specific catalytic conditions, this compound could serve as a precursor to a diverse array of polyfunctional molecules.

The development of novel catalytic systems will be central to unlocking this potential. Metal-catalyzed cross-coupling reactions, which have been extensively used for the functionalization of other halogenated compounds, could be adapted for the selective activation of the C-Cl bonds in this compound. researchgate.netnih.gov Gold-catalyzed additions and copper-catalyzed radical additions are examples of pathways that could lead to new and valuable molecular architectures. navy.milnih.gov Furthermore, the exploration of enzymatic catalysis could reveal novel and highly selective transformations that are not achievable through traditional chemical methods. d-nb.info

Advanced Computational Modeling for Rational Design and Property Prediction

In silico methods are becoming indispensable tools in modern chemical research, offering the ability to predict molecular properties and guide experimental design, thereby saving time and resources. For this compound, advanced computational modeling will play a crucial role in several areas.

Quantum mechanics-based methods , such as Density Functional Theory (DFT), can be employed to elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govehs-support.com These calculations can provide insights into reaction mechanisms and help in the rational design of new catalysts for its synthesis and functionalization. For instance, DFT can be used to model the dehalogenation of chlorinated alkanes and assess the performance of different theoretical levels for predicting reaction barriers. ehs-support.com

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different environments, such as in solution or at interfaces. researchgate.netcopernicus.orgnavy.mildtic.mil This can provide valuable information about its solvation, conformational preferences, and interactions with other molecules, which is crucial for understanding its reactivity and environmental fate. copernicus.orgnavy.mildtic.mil

Furthermore, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models will be instrumental in predicting the physicochemical properties, toxicity, and environmental impact of this compound and related compounds. sdstate.educolab.wsnih.gov By correlating molecular descriptors with experimental data, these models can provide rapid and cost-effective estimations of important parameters, aiding in the early-stage assessment of new chemical entities. sdstate.educolab.ws

Calculated Physicochemical Properties of this compound

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Weight | 227.13 | g/mol | acs.org |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -235.32 | kJ/mol | acs.org |

Development of High-Throughput Analytical Methodologies for Complex Reaction Mixtures and Environmental Samples

The drive towards more efficient research and development cycles necessitates the adoption of high-throughput methodologies for both synthesis and analysis. For a compound like this compound, which may be part of complex reaction mixtures or present at low concentrations in environmental samples, the development of advanced analytical techniques is paramount.

High-throughput screening (HTS) and high-throughput experimentation (HTE) platforms, often incorporating robotic automation, are revolutionizing chemical research. researchgate.netcopernicus.orgnavy.mil These systems enable the rapid screening of a large number of reaction conditions, catalysts, and substrates, significantly accelerating the discovery and optimization of synthetic routes. d-nb.infoacs.orgnih.gov For instance, robotic platforms can prepare and run hundreds of reactions in parallel, with integrated analytical tools providing real-time data on reaction progress. copernicus.orgehs-support.com

The analysis of the resulting complex mixtures requires fast and sensitive analytical techniques. Rapid chromatographic methods , such as ultra-high-performance liquid chromatography (UHPLC) and supercritical fluid chromatography (SFC), coupled with mass spectrometry (MS), are essential for the high-throughput analysis of reaction outcomes. rsc.orgnist.govmdpi.com These techniques allow for the rapid separation and identification of products and byproducts, providing crucial data for reaction optimization. For environmental monitoring, the development of sensitive methods for detecting and quantifying halogenated organic compounds at trace levels is a key research area. byjus.com Techniques like gas chromatography-mass spectrometry (GC-MS) are often the methods of choice for such analyses. byjus.com

| High-Throughput Technique | Application in this compound Research |

| Robotic Synthesis Platforms | Automated screening of reaction conditions and catalysts. |

| High-Throughput Screening (HTS) | Rapid evaluation of enzyme activity and enantioselectivity. |

| Rapid Chromatography (UHPLC, SFC) | Fast analysis of complex reaction mixtures. |

| Mass Spectrometry (MS) | Sensitive detection and identification of products and impurities. |

Investigation of Environmental Transformations and Fate in Non-Biological Systems

Understanding the environmental fate of this compound is critical for assessing its potential impact and ensuring its safe use. Future research in this area will focus on its transformation and degradation in non-biological systems, such as through hydrolysis, photodegradation, and reactions with atmospheric oxidants.

Hydrolysis is a key abiotic degradation pathway for esters in aqueous environments. The rate of hydrolysis of this compound will depend on factors such as pH and temperature. byjus.com The presence of the two chlorine atoms may also influence the stability of the ester bond. Studies on the hydrolysis of other esters provide a framework for investigating the kinetics and mechanisms of this process for the target compound.

Photodegradation is another important environmental transformation pathway, particularly for compounds released into surface waters or the atmosphere. Halogenated organic compounds can undergo photolysis upon exposure to sunlight, leading to dehalogenation and the formation of various degradation products. researchgate.netsdstate.edunih.gov The rate and products of photodegradation will depend on the absorption spectrum of the molecule and the presence of other photosensitizing species in the environment.

Reactions with atmospheric oxidants , such as hydroxyl radicals (•OH) and chlorine radicals (Cl•), are significant for volatile organic compounds. copernicus.orgd-nb.infocopernicus.orgacs.orgnih.gov While this compound may have low volatility, understanding its potential for atmospheric oxidation is important for a complete environmental risk assessment. Research on the chlorine-initiated oxidation of alkanes provides insights into the types of reactions and products that could be expected. copernicus.orgd-nb.infocopernicus.orgacs.orgnih.gov

Q & A

Q. What are the recommended safety protocols for handling Chloromethyl 4-chloro-octanoate in laboratory settings?

- Methodological Answer : this compound, like related chlorinated compounds, requires stringent safety measures. Store in tightly sealed containers in cool, dry, well-ventilated areas away from ignition sources (e.g., sparks, open flames) . Use non-sparking tools during transfers and ground metal containers to prevent static discharge . Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Fume hoods should be used to minimize inhalation risks, as chlorinated compounds often exhibit carcinogenic or respiratory hazards . Regular monitoring of air quality and emergency protocols for spills (neutralization with appropriate agents) are advised.

Q. How can researchers determine the optimal reaction conditions for synthesizing this compound?

- Methodological Answer : Employ a factorial design or response surface methodology (RSM) to systematically vary parameters (temperature, catalyst concentration, solvent polarity) and assess their impact on yield and purity . Theoretical frameworks (e.g., reaction kinetics or density functional theory (DFT) calculations) can guide initial parameter selection. For example, esterification reactions involving chlorinated intermediates may require anhydrous conditions and acid catalysts, as seen in analogous compounds like ethyl 4-chloroacetoacetate . Validate outcomes using HPLC or GC-MS to quantify product ratios and identify side products.

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the ester linkage and chlorination sites. Compare spectral data with computational predictions (e.g., using software like ACD/Labs) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1740 cm) and C-Cl bonds (550-850 cm).

- Purity Assessment : Combine HPLC with UV detection and differential scanning calorimetry (DSC) to assess thermal stability and impurities .

Advanced Research Questions

Q. How can theoretical frameworks guide mechanistic studies of this compound’s reactivity?

- Methodological Answer : Select a theoretical approach (e.g., molecular orbital theory or transition state theory) to model reaction pathways. For nucleophilic substitution (e.g., hydrolysis), DFT calculations can predict activation energies and intermediate stability . Align experimental data (kinetic isotope effects, solvent dependence) with computational results to validate mechanisms. Epistemological considerations, such as whether reactivity is driven by electronic or steric factors, should shape hypothesis formulation .

Q. What strategies are recommended to resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer : Conduct a systematic meta-analysis of existing literature to identify variables causing contradictions (e.g., solvent purity, measurement techniques) . Replicate key studies under controlled conditions, using standardized protocols (e.g., IUPAC guidelines for solubility testing). Apply QSPR (Quantitative Structure-Property Relationship) models to predict properties and compare with empirical data . Triangulate findings via multiple methods (e.g., experimental measurements, computational simulations, and cross-lab validation).

Q. How can researchers assess the environmental impact of this compound degradation byproducts?

- Methodological Answer :

- Degradation Studies : Simulate hydrolysis, photolysis, and microbial degradation under varied pH/temperature conditions. Monitor byproducts using LC-MS/MS.

- Ecotoxicology : Use Daphnia magna or Aliivibrio fischeri bioassays to evaluate acute toxicity.

- Computational Tools : Apply EPI Suite or TEST software to predict biodegradation pathways and persistence .

Theoretical and Methodological Considerations

- Ontological Frameworks : Determine whether the compound’s behavior is best explained by molecular-level interactions (reductionist approach) or emergent properties (holistic view) .

- Data Contradiction Analysis : Use iterative qualitative analysis to reconcile conflicting results, such as triangulating NMR, MS, and computational data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.